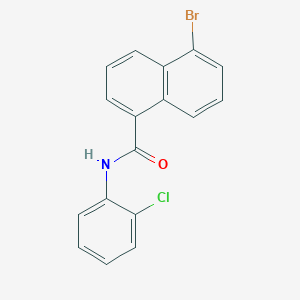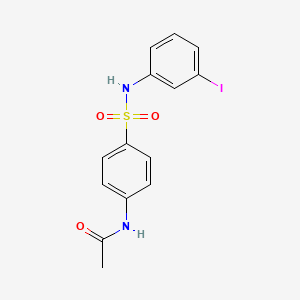![molecular formula C17H19ClN2O4S B3704296 N~2~-[(4-chlorophenyl)sulfonyl]-N-(4-methoxybenzyl)-N~2~-methylglycinamide](/img/structure/B3704296.png)
N~2~-[(4-chlorophenyl)sulfonyl]-N-(4-methoxybenzyl)-N~2~-methylglycinamide
Vue d'ensemble
Description
N~2~-[(4-chlorophenyl)sulfonyl]-N-(4-methoxybenzyl)-N~2~-methylglycinamide is a chemical compound with the molecular formula C17H19ClN2O4S and a molecular weight of 382.9 g/mol. This compound is characterized by the presence of a 4-chlorophenyl group, a sulfonyl group, a 4-methoxybenzyl group, and a methylglycinamide moiety. It is primarily used for research purposes and is not intended for human or veterinary use.
Méthodes De Préparation
The synthesis of N2-[(4-chlorophenyl)sulfonyl]-N-(4-methoxybenzyl)-N~2~-methylglycinamide involves several steps. One common synthetic route includes the following steps:
Formation of the sulfonyl chloride: The 4-chlorophenyl group is reacted with chlorosulfonic acid to form 4-chlorophenylsulfonyl chloride.
Amidation: The 4-chlorophenylsulfonyl chloride is then reacted with N-(4-methoxybenzyl)-N-methylglycinamide in the presence of a base such as triethylamine to form the desired compound.
Analyse Des Réactions Chimiques
N~2~-[(4-chlorophenyl)sulfonyl]-N-(4-methoxybenzyl)-N~2~-methylglycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
N~2~-[(4-chlorophenyl)sulfonyl]-N-(4-methoxybenzyl)-N~2~-methylglycinamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through reactions like Suzuki–Miyaura coupling.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein modifications.
Medicine: Research involving this compound includes studies on its potential therapeutic effects and mechanisms of action.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N2-[(4-chlorophenyl)sulfonyl]-N-(4-methoxybenzyl)-N~2~-methylglycinamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved in its mechanism of action include inhibition of enzyme activity and modulation of protein-protein interactions.
Comparaison Avec Des Composés Similaires
N~2~-[(4-chlorophenyl)sulfonyl]-N-(4-methoxybenzyl)-N~2~-methylglycinamide can be compared with similar compounds such as:
N~2~-[(4-chlorophenyl)sulfonyl]-N-(4-methoxybenzyl)-N~2~-ethylglycinamide: This compound has an ethyl group instead of a methyl group, which may affect its reactivity and biological activity.
N~2~-[(4-chlorophenyl)sulfonyl]-N-(4-methoxybenzyl)-N~2~-propylglycinamide: The presence of a propyl group can lead to differences in solubility and interaction with molecular targets.
N~2~-[(4-chlorophenyl)sulfonyl]-N-(4-methoxybenzyl)-N~2~-butylglycinamide: The butyl group can influence the compound’s stability and reactivity in chemical reactions.
These comparisons highlight the uniqueness of N2-[(4-chlorophenyl)sulfonyl]-N-(4-methoxybenzyl)-N~2~-methylglycinamide in terms of its specific functional groups and their impact on its chemical and biological properties.
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-methylamino]-N-[(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S/c1-20(25(22,23)16-9-5-14(18)6-10-16)12-17(21)19-11-13-3-7-15(24-2)8-4-13/h3-10H,11-12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJGDMATLSHDTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCC1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}-4-methoxybenzamide](/img/structure/B3704228.png)
![(5E)-5-{[1-(2H-1,3-BENZODIOXOL-5-YL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-3-[(4-BROMOPHENYL)METHYL]IMIDAZOLIDINE-2,4-DIONE](/img/structure/B3704238.png)

![2,4-dichloro-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B3704257.png)
![N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B3704258.png)

![N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-(2-furyl)acrylamide](/img/structure/B3704267.png)
![2-methoxy-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B3704268.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B3704269.png)
![5-{4-[(3-nitrobenzyl)oxy]benzylidene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3704275.png)
![N-(3,4-dimethylphenyl)-2-[(5E)-5-(3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B3704282.png)
![1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-4-(2-fluorophenyl)piperazine](/img/structure/B3704285.png)

![N-(3-chloro-4-fluorophenyl)-N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3704311.png)
